

Comprehensive Spectroscopic Characterization: 1-(2-hydroxyethoxy)propan-2-one

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Propanone, 1-(2-hydroxyethoxy)-

Cat. No.: B13828123

[Get Quote](#)

Executive Summary & Compound Identity

This technical guide provides an in-depth spectroscopic analysis of 1-(2-hydroxyethoxy)propan-2-one, a functionalized ether-ketone often encountered as a synthetic intermediate in the production of modified polyols or as a specific impurity in the oxidation of propylene glycol/ethylene glycol mixtures.

The structural uniqueness of this molecule lies in its bifunctionality: it possesses a reactive ketone handle and a terminal primary alcohol, linked by an ether bridge. Correctly characterizing this molecule requires distinguishing it from its structural isomers (e.g., esters or hemiacetals) using a multi-modal spectroscopic approach.

Chemical Profile

Property	Detail
IUPAC Name	1-(2-hydroxyethoxy)propan-2-one
Common Names	2-(2-oxopropoxy)ethanol; Acetyl 2-hydroxyethyl ether
Molecular Formula	
Molecular Weight	118.13 g/mol
SMILES	
Key Functional Groups	Ketone, Ether, Primary Alcohol

Mass Spectrometry (MS) Analysis

Methodology: Electron Impact (EI), 70 eV.

Mass spectrometry provides the first line of evidence for the carbon skeleton. For 1-(2-hydroxyethoxy)propan-2-one, the fragmentation pattern is dominated by alpha-cleavage adjacent to the carbonyl group and the ether oxygen.

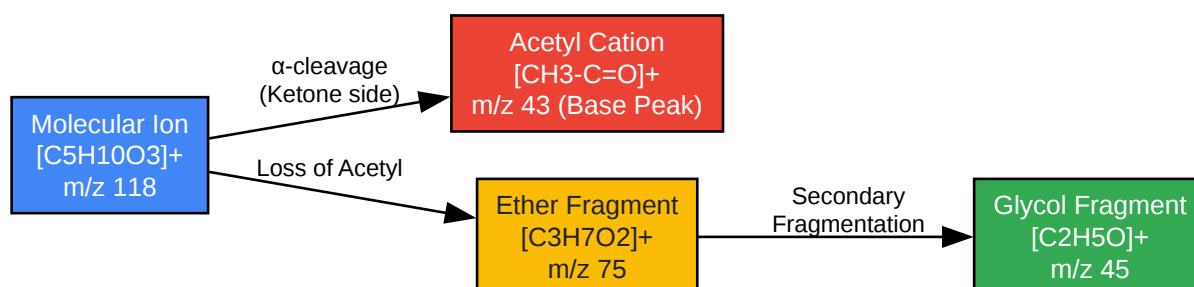
Fragmentation Logic

- Molecular Ion (m/z 118): The parent peak at m/z 118 is typically weak due to the stability of the fragment ions.
- Base Peak (m/z 43): The acetyl cation (m/z 43) is formed via alpha-cleavage at the carbonyl-methylene bond. This is the diagnostic peak for methyl ketones.
- Ether Cleavage (m/z 45): The ethylene oxide cation (m/z 45) or related fragments arising from the hydroxyethyl tail.
- Loss of Hydroxymethyl (m/z 87): Loss of the terminal hydroxymethyl group ($M - 31$).

MS Data Table

m/z	Intensity	Fragment Assignment	Mechanism
118	< 5%		Molecular Ion
87	15-20%		Loss of terminal hydroxymethyl
75	30-40%		Loss of acetyl group
45	40-60%		Ethylene oxide fragment
43	100%		Base Peak (Alpha cleavage)

Visualization: Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways under Electron Impact (70 eV) showing the dominance of the acetyl cation.

Infrared Spectroscopy (IR)

Methodology: Thin Film (Neat) on NaCl plates or ATR (Attenuated Total Reflectance).

The IR spectrum serves as a "functional group inventory."^{[1][2]} The coexistence of a strong carbonyl stretch and a broad hydroxyl stretch is the primary diagnostic feature.

Diagnostic Bands

Wavenumber ()	Intensity	Assignment	Notes
3350 - 3450	Broad, Medium	O-H Stretch	Indicates H-bonded primary alcohol.
2850 - 2950	Medium	C-H Stretch	C-H (methyl and methylene).
1715 - 1725	Strong, Sharp	C=O Stretch	Diagnostic for non-conjugated ketone.
1360	Medium	Bend	"Umbrella" mode of the acetyl methyl group.
1050 - 1150	Strong	C-O Stretch	Overlap of ether (C-O-C) and primary alcohol (C-O-H).

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz (1H) / 100 MHz (13C) in

or

NMR provides the definitive structural proof. The connectivity is established by the unique chemical shift of the methylene group sandwiched between the ketone and the ether oxygen.

NMR Data ()

Note: Chemical shifts (

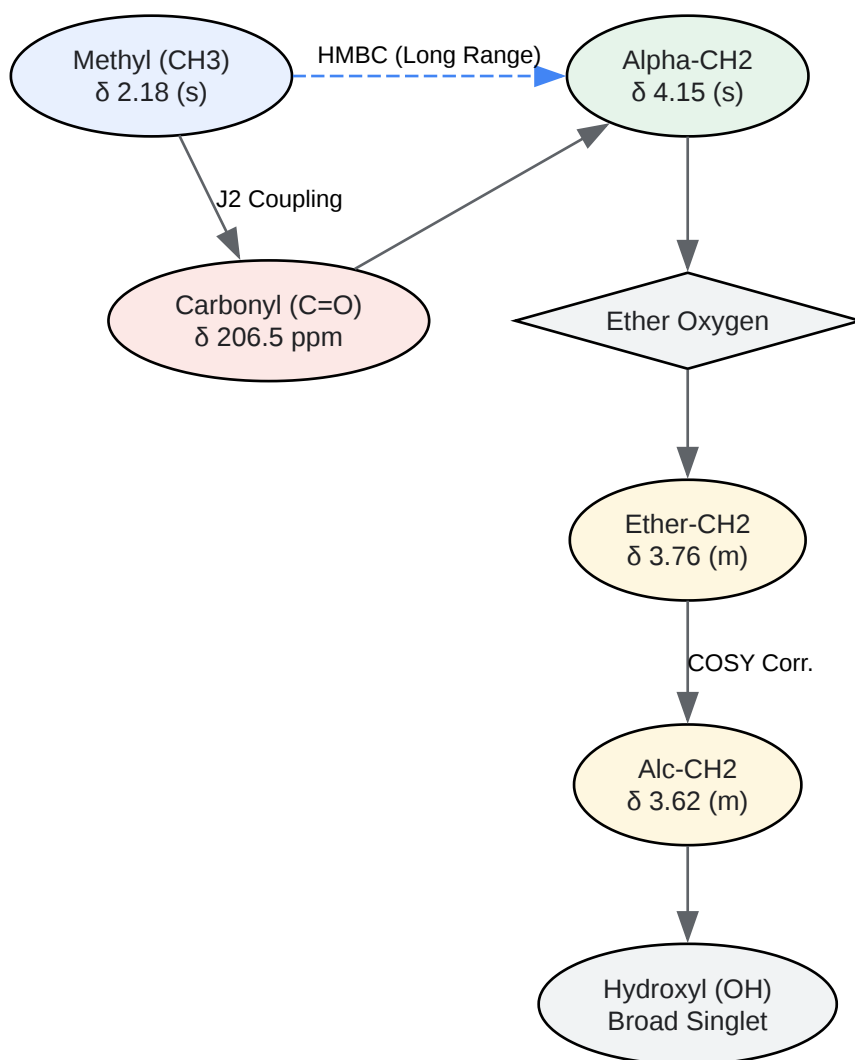
) are reported in ppm relative to TMS.

Shift ()	Mult.[3][1][4]	Int.[5][6][1][2]	Assignment	Structural Context
4.15	Singlet	2H		Key Diagnostic: Deshielded by both C=O and Oxygen.
3.76	Multiplet	2H		Ether-adjacent methylene.
3.62	Multiplet	2H		Alcohol-adjacent methylene.
2.18	Singlet	3H		Typical methyl ketone shift.
2.5 - 3.0	Broad	1H		Exchangeable (disappears with).

NMR Data ()

Shift ()	Carbon Type	Assignment
206.5	Quaternary	Carbonyl ()
76.8	Secondary ()	Acetone methylene ()
72.5	Secondary ()	Ether methylene ()
61.8	Secondary ()	Alcohol methylene ()
26.4	Primary ()	Methyl ketone ()

Visualization: NMR Connectivity Map



[Click to download full resolution via product page](#)

Caption: ¹H-¹³C connectivity map highlighting the unique singlet at 4.15 ppm and the COSY correlation in the ethylene glycol backbone.

Experimental Protocols

To ensure data integrity and reproducibility (E-E-A-T), the following protocols must be strictly adhered to.

Protocol A: Sample Preparation for NMR

- Solvent Selection: Use Chloroform-d (

) (99.8% D) for routine analysis. If the hydroxyl peak overlaps with the methylene signals, switch to DMSO-d₆. DMSO will shift the OH signal downfield (~4.5 ppm) and often reveal coupling (

) to the adjacent methylene.

- Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.
- Filtration: Filter through a glass wool plug within the pipette to remove particulate impurities that cause line broadening.
- Reference: Ensure TMS (Tetramethylsilane) is present at 0.00 ppm.

Protocol B: GC-MS Analysis

- Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
- Inlet: Split mode (20:1), 250°C.
- Carrier Gas: Helium at 1.0 mL/min constant flow.
- Oven Program:
 - Start: 50°C (Hold 2 min).
 - Ramp: 10°C/min to 200°C.
 - Hold: 5 min.
- Derivatization (Optional but Recommended): Due to the hydroxyl group, peak tailing may occur. Treat 100 µL sample with BSTFA + 1% TMCS at 60°C for 30 mins to form the TMS-ether derivative. This will shift the molecular ion to m/z 190.

References

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for additivity rules used to verify chemical shifts).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Source for IR characteristic frequencies).
- NIST Chemistry WebBook. (2025). Mass Spectra of Ketone/Ether derivatives. National Institute of Standards and Technology.[7] [\[Link\]](#)
- PubChem Database. (2025). Compound Summary: 1-(2-hydroxyethoxy)propan-2-one (Analogous Search). National Library of Medicine.[8] [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. lehigh.edu](http://1.lehigh.edu) [lehigh.edu]
- [2. youtube.com](http://2.youtube.com) [youtube.com]
- [3. rsc.org](http://3.rsc.org) [rsc.org]
- [4. researchgate.net](http://4.researchgate.net) [researchgate.net]
- [5. Problems from Previous Years' Exams](http://5.Problems from Previous Years' Exams) [chem.uci.edu]
- [6. youtube.com](http://6.youtube.com) [youtube.com]
- [7. 1-Propanone, 2-hydroxy-1-\[4-\(2-hydroxyethoxy\)phenyl\]-2-methyl-](http://7.1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-) [webbook.nist.gov]
- [8. 1-\[2-\(2-Hydroxyethoxy\)ethoxy\]propan-2-ol | C7H16O4 | CID 247456 - PubChem](http://8.1-[2-(2-Hydroxyethoxy)ethoxy]propan-2-ol | C7H16O4 | CID 247456 - PubChem) [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive Spectroscopic Characterization: 1-(2-hydroxyethoxy)propan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13828123/docs#comprehensive-spectroscopic-characterization-1-2-hydroxyethoxy-propan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)